Home > Products > Screening Compounds P136713 > SatuMoMab Pendetide
SatuMoMab Pendetide - 138955-26-7

SatuMoMab Pendetide

Catalog Number: EVT-1523299
CAS Number: 138955-26-7
Molecular Formula: C10H11BO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Satumomab Pendetide, also known as Indium (111In) satumomab pendetide, is a monoclonal antibody developed for tumor imaging, specifically targeting tumor-associated glycoprotein 72 (TAG-72). This compound was initially approved by the United States Food and Drug Administration as an imaging agent under the trade name OncoScint. It is primarily utilized for the detection and localization of colorectal and ovarian cancers, as well as other malignancies associated with TAG-72 expression. The compound comprises a murine monoclonal antibody linked to the radionuclide indium-111, which emits gamma radiation for imaging purposes .

Source and Classification

Satumomab Pendetide is derived from mouse monoclonal antibodies and classified as a radiopharmaceutical. It is specifically categorized under diagnostic agents used in nuclear medicine for imaging tumors. The compound was developed by Cytogen Corporation and has been utilized in clinical settings to enhance the detection of cancerous tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of Satumomab Pendetide involves several critical steps:

  1. Antibody Production: The murine monoclonal antibody targeting TAG-72 is produced using hybridoma technology, where mouse myeloma cells are fused with spleen cells from immunized mice.
  2. Radionuclide Labeling: Indium-111 is chelated to the antibody using a bifunctional chelator known as GYK-DTPA (a derivative of diethylenetriaminepentaacetic acid). This process involves:
    • Preparation of Chelator: GYK-DTPA is synthesized by linking pentetic acid to the tripeptide glycine-L-tyrosine-L-lysine.
    • Conjugation: The chelator is then conjugated to the antibody, allowing indium-111 to bind effectively.
  3. Purification: Following conjugation, the resulting complex undergoes purification to remove unbound chelator and free radionuclide, ensuring that only the desired immunoconjugate remains for use .
Molecular Structure Analysis

Structure and Data

The molecular structure of Satumomab Pendetide consists of a murine monoclonal antibody framework linked to a chelating agent that coordinates indium-111. The antibody's variable regions are responsible for binding to TAG-72 antigens present on tumor cells, while the constant region provides structural integrity.

  • Molecular Weight: The molecular weight of Satumomab Pendetide can vary based on the specific formulation but typically falls within the range of 150 kDa due to the size of the antibody.
  • Radionuclide Characteristics: Indium-111 has a half-life of approximately 2.8 days, emitting gamma photons suitable for imaging applications .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the preparation of Satumomab Pendetide include:

  1. Chelation Reaction: The conjugation of GYK-DTPA to the antibody occurs through amine groups on lysine residues or through disulfide bonds in the antibody structure.
  2. Radiolabeling Reaction: Indium-111 is introduced to the chelated antibody under controlled conditions, allowing for stable binding without significant alteration of antibody functionality.

These reactions are carefully optimized to ensure high yield and stability of the final product, minimizing degradation or loss of immunoreactivity .

Mechanism of Action

Process and Data

Satumomab Pendetide operates by binding specifically to TAG-72 antigens expressed on tumor cells. Upon administration:

  1. Binding: The monoclonal antibody component binds to TAG-72 on cancer cells.
  2. Imaging: The indium-111 emits low-energy gamma radiation detectable via imaging techniques such as single-photon emission computed tomography (SPECT).
  3. Visualization: This allows clinicians to visualize tumor locations and assess disease spread, particularly in colorectal and ovarian cancers.

The mechanism emphasizes specificity towards cancerous tissues while minimizing background noise from non-target tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Satumomab Pendetide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear, colorless solution.
  • Stability: The stability of Satumomab Pendetide can be influenced by factors such as temperature, pH, and storage conditions. Thermal stability assessments are critical during formulation development.
  • Solubility: It is soluble in physiological buffers commonly used in clinical settings.

Additionally, thermal stability analysis methods such as differential scanning calorimetry can be employed to evaluate its stability under various conditions .

Applications

Scientific Uses

Satumomab Pendetide has several applications in scientific research and clinical diagnostics:

  1. Tumor Imaging: It is primarily used for non-invasive imaging of tumors in patients with known colorectal or ovarian cancers.
  2. Research Tool: In laboratory settings, it serves as a valuable tool for studying cancer biology, particularly in understanding TAG-72 expression patterns across different cancer types.
  3. Developmental Studies: Ongoing research aims to explore its potential in combination therapies or as part of broader diagnostic panels for cancer detection.

Despite its previous commercial availability, current usage is primarily limited to research settings due to its discontinuation from clinical markets .

Introduction to Satumomab Pendetide

Satumomab pendetide, known by its trade name OncoScint CR/OV, represents a landmark in nuclear medicine as the first radiolabeled monoclonal antibody approved by the U.S. Food and Drug Administration (FDA) for tumor imaging. This immunoconjugate consists of the murine monoclonal antibody B72.3 linked to the chelator pendetide (GYK-DTPA), which binds the gamma-emitting radionuclide indium-111 (¹¹¹In) [2] [5] [9]. Its primary clinical application was the localization and staging of colorectal and ovarian carcinomas, targeting the Tumor-Associated Glycoprotein 72 (TAG-72) antigen abundantly expressed on these malignancies [3] [8]. Despite its eventual market withdrawal, Satumomab pendetide pioneered the concept of antigen-targeted cancer diagnostics and laid the groundwork for subsequent antibody-based theranostics [4] [10].

Historical Context and Development of Radiolabeled Monoclonal Antibodies

The development of satumomab pendetide emerged from three pivotal scientific advances:

  • Hybridoma Technology: Köhler and Milstein’s 1975 breakthrough enabled unlimited production of monoclonal antibodies (mAbs) with defined specificity. The B72.3 antibody was generated using this technology by immunizing mice with human breast cancer membrane extracts, later shown to react with TAG-72 [3] [10].
  • Radioisotope Chelation: Pendetide (GYK-DTPA), a tripeptide-linked derivative of diethylenetriaminepentaacetic acid (DTPA), was engineered as a stable chelator for ¹¹¹In. This conjugation preserved the immunoreactivity of B72.3 while enabling gamma-camera detection [5] [9].
  • Regulatory Milestone: FDA approval in 1992 (for colorectal cancer) and shortly thereafter for ovarian cancer marked the first authorized use of a mAb for cancer imaging. It validated radioimmunoconjugates as clinically viable tools [2] [7] [9].

Satumomab pendetide’s development faced significant challenges, including immunogenicity (Human Anti-Murine Antibody - HAMA - responses), high liver background limiting hepatic metastasis detection, and logistical complexities associated with ¹¹¹In’s 2.8-day half-life [3] [10]. Nevertheless, it demonstrated superior sensitivity over computed tomography (CT) for detecting extrahepatic abdominal metastases and occult disease in pivotal Phase III trials [3] [10].

Table 1: Key Milestones in Satumomab Pendetide Development

YearEventSignificance
1975Discovery of Hybridoma Technology [10]Enabled production of murine monoclonal antibody B72.3 against TAG-72
Mid-1980sIdentification & Characterization of TAG-72 [3] [8]Defined target antigen overexpressed in adenocarcinomas (colon, ovary, pancreas, lung, breast)
1988-1992Clinical Trials (Phases I-III) [2] [10]Demonstrated safety, efficacy in detecting extrahepatic disease in colorectal/ovarian cancer
1992FDA Approval (as OncoScint CR/OV) [2] [7] [9]First FDA-approved monoclonal antibody for cancer imaging (Indications: Colorectal & Ovarian Cancer)
Post-2000Market WithdrawalCommercial discontinuation due to complexity, HAMA, and rise of FDG-PET/CT

Biochemical and Immunological Significance of TAG-72 Targeting

Satumomab pendetide’s targeting moiety, the B72.3 antibody, exhibits high specificity for Tumor-Associated Glycoprotein 72 (TAG-72), a high-molecular-weight (>1000 kDa) mucin-like glycoprotein. Biochemically, TAG-72 features extensive O-linked glycosylation on a polypeptide core, creating epitopes crucial for B72.3 recognition [1] [3] [8]. Its immunological significance stems from:

  • Tumor-Selective Overexpression: TAG-72 is minimally expressed in normal adult tissues (limited to secretory endometrium and benign ovarian cysts) but is abundantly present on the cell surface and in the extracellular matrix of adenocarcinomas. Prevalence rates exceed 80% in colorectal, ovarian, pancreatic, non-small cell lung, and breast cancers [1] [3] [5].
  • Antigen Shedding: TAG-72 is actively shed into the circulation, forming the basis of the CA 72-4 serum assay. While useful for monitoring, shed antigen can potentially saturate circulating antibody, reducing tumor uptake – a challenge addressed via dose optimization in satumomab imaging protocols [3] [9].
  • Therapeutic ADC Potential: Beyond diagnostics, TAG-72 remains a compelling target for Antibody-Drug Conjugates (ADCs). Recent preclinical ADCs utilize satumomab or related anti-TAG-72 antibodies (e.g., Minretumomab, Anatumomab) conjugated to potent cytotoxics (MMAE, MMAF, SN-38, DM1) via cleavable (e.g., MC-Vc-PAB) or non-cleavable (e.g., MC) linkers. These exploit the antibody’s internalization upon TAG-72 binding to deliver payloads disrupting microtubule dynamics (auristatins) or DNA replication (camptothecins) [1] [6].

Table 2: Anti-TAG-72 ADC Configurations Derived from Satumomab and Related Antibodies

ADC Product (Example)AntibodyLinker TypePayloadMechanism of Payload
Anti-TAG-72 (Satumomab Pendetide)-MC-Vc-PAB-MMAE [1]SatumomabEnzymatically Cleavable (Val-Cit)MMAEMicrotubule disruption → Mitotic arrest & apoptosis
Anti-TAG-72 (Satumomab Pendetide)-MC-MMAF [6]SatumomabNon-cleavable (Maleimidocaproyl)MMAFMicrotubule disruption (charged metabolite trapped intracellularly)
Anti-TAG-72 (Minretumomab)-MC-Vc-PAB-SN38 [1]MinretumomabEnzymatically Cleavable (Val-Cit)SN-38Topoisomerase I inhibition → DNA damage & apoptosis
Anti-TAG-72 (Anatumomab)-SMCC-DM1 [1]AnatumomabNon-cleavable (SMCC)DM1Microtubule disruption → Mitotic arrest & apoptosis

Role in Pioneering Tumor-Associated Glycoprotein Imaging

Satumomab pendetide (OncoScint) established the clinical proof-of-concept for glycoprotein-targeted cancer imaging, demonstrating distinct advantages and limitations:

  • Superior Extrahepatic & Occult Disease Detection: Multiple studies confirmed OncoScint’s ability to identify metastatic lymph node involvement, peritoneal implants (especially in ovarian cancer), and recurrent colorectal carcinoma missed by CT due to small size or absence of structural changes. Reported sensitivities ranged from 70-89% for colorectal cancer and up to 95% for ovarian cancer, though specificity was variable (e.g., 56-76%) due to inflammatory false positives [3] [10]. Its impact was most significant in patients with rising tumor markers (e.g., CEA) without evidence of disease on conventional imaging or for preoperative staging to rule out occult metastases [3] [9].
  • Technical and Biological Limitations: Key drawbacks included:
  • High Hepatic Background: Physiological liver uptake of the intact IgG conjugate obscured detection of liver metastases [3] [10].
  • Slow Pharmacokinetics: Imaging required 48-72 hours post-injection (later supplemented with 96-120 hour imaging) to allow sufficient blood clearance and improve tumor-to-background ratios [2] [9].
  • HAMA Response: Induction of human anti-mouse antibodies (HAMA) in ~40% of patients after a single dose precluded repeated administration and posed risks for subsequent biologic therapies [3] [9] [10].
  • Radionuclide Limitations: ¹¹¹In’s complex decay scheme (multiple gamma energies) and higher radiation burden compared to ⁹⁹ᵐTc, alongside cost and availability issues [10].
  • Catalyst for Innovation: Despite its limitations and eventual withdrawal, OncoScint’s regulatory success and clinical experience drove critical advancements:
  • Fragment Engineering: Development of smaller Fab' fragments (e.g., used in later agents like Tc-99m CEA-Scan) for faster clearance and reduced immunogenicity [3] [10].
  • Humanization/Chimerization: Strategies to reduce immunogenicity (e.g., CDR-grafting, chimeric antibodies), although not applied to OncoScint itself [4] [10].
  • Combined Modality Imaging: Highlighted the need for anatomical correlation (later addressed by SPECT/CT and PET/CT fusion technologies) [4].
  • Therapeutic Translation: Proven tumor targeting paved the way for radiotherapeutic conjugates (e.g., anti-CD20 Zevalin®, Bexxar®) and modern ADCs targeting TAG-72 and other glycoproteins [1] [4] [6].

Table 3: Clinical Performance of In-111 Satumomab Pendetide (OncoScint) in Key Studies

Properties

CAS Number

138955-26-7

Product Name

SatuMoMab Pendetide

Molecular Formula

C10H11BO3

Synonyms

SatuMoMab Pendetide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.